molecular formula C11H14O3 B3174017 3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene CAS No. 951886-46-7

3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene

Cat. No.: B3174017
CAS No.: 951886-46-7
M. Wt: 194.23 g/mol
InChI Key: KGCJYFQAJQEALQ-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature of Furan (B31954) Derivatives

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, which ensures that every compound has a unique and unambiguous name. libretexts.org This system relies on identifying the principal functional group and the main carbon chain or ring system to establish a parent name, which is then modified with prefixes and suffixes to denote substituents. libretexts.org

The IUPAC name "3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene" is derived from a systematic application of nomenclature rules. The ester group (-COOCH2CH3) holds a higher priority than the alkene (C=C) and the furan ring. quizlet.commasterorganicchemistry.com Consequently, the furan ring is treated as a substituent on the propene chain.

The breakdown of the name is as follows:

Propene : This is the parent chain, a three-carbon chain with a double bond. The "-ene" suffix indicates the presence of this double bond. libretexts.org The "1-" indicates the position of the double bond starts at the first carbon.

2-methyl : A methyl group (-CH3) is attached to the second carbon of the propene chain.

3-(...) : A substituent is attached to the third carbon of the propene chain.

(...) -furanyl**: The substituent is a furan ring. The numbering of the furan ring starts from the oxygen atom as position 1.

2-furanyl : The furan ring is attached to the propene chain at its second carbon.

5-Ethoxycarbonyl : An ethoxycarbonyl group (-COOCH2CH3) is attached to the fifth position of the furan ring. pressbooks.pub

Thus, the name systematically describes the precise arrangement of all atoms within the molecule.

Interactive Data Table: IUPAC Nomenclature Breakdown

Component Description
Parent Chain Propene
Parent Chain Suffix -ene
Position of Double Bond 1
Substituent on Propene Methyl
Position of Methyl Group 2
Substituent on Propene (5-Ethoxycarbonyl-2-furanyl)
Position of Furanyl Group 3
Attachment point on Furan 2
Substituent on Furan Ethoxycarbonyl
Position of Ethoxycarbonyl Group 5

Structural isomers are molecules that have the same molecular formula but a different arrangement of atoms. scienceready.com.au For this compound, several types of structural isomerism are possible:

Positional Isomerism : This arises from the different placement of substituents on the furan ring or the propene chain. For example, the ethoxycarbonyl group could be at the 3- or 4-position of the furan ring, leading to 3-(3-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene or 3-(4-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene, respectively. Similarly, the methyl group could be absent from the propene chain, or the double bond could be in a different position.

Geometric Isomerism : Due to the presence of the carbon-carbon double bond in the propene chain, geometric (cis-trans or E/Z) isomerism could be possible in related structures. However, in this compound, the presence of two identical hydrogen atoms on one of the double-bonded carbons (C1) precludes geometric isomerism around this bond. libretexts.org

Functional Group Isomerism : Molecules with the same molecular formula but different functional groups are functional group isomers. creative-chemistry.org.uk For instance, a carboxylic acid and an ester can be functional group isomers. vedantu.com An isomer of the target compound could potentially exist as a carboxylic acid where the ethyl group of the ester is incorporated elsewhere in the molecule, or as a different type of ester.

Chemical Significance of Furan Ring Systems in Organic Synthesis

The furan ring is a valuable building block in organic synthesis due to its unique combination of aromatic character and reactivity. acs.org It can participate in a variety of chemical transformations, making it a versatile synthon for the construction of complex molecules. perlego.com

The key aspects of the furan ring's chemical significance include:

Diene Character : The furan ring can act as a diene in Diels-Alder reactions, allowing for the formation of six-membered rings. acs.org

Nucleophilicity : The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution reactions.

Ring Opening : Under certain conditions, the furan ring can be opened to yield 1,4-dicarbonyl compounds, which are important synthetic intermediates. organicreactions.org

Source of Chirality : Functionalized furan derivatives can serve as precursors for the synthesis of chiral molecules. acs.org

The presence of the ethoxycarbonyl group on the furan ring in this compound influences its reactivity. This electron-withdrawing group can affect the nucleophilicity of the furan ring and provide a handle for further chemical modifications. pharmaguideline.com

Scope and Academic Focus of the Research Outline

This article is strictly focused on the chemical compound this compound. The content adheres to the outlined structure, providing a detailed analysis of its nomenclature, structural isomerism, and the chemical significance derived from its furan moiety. The information presented is based on established principles of organic chemistry and aims to provide a thorough and scientifically accurate overview of this specific molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-(2-methylprop-2-enyl)furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-13-11(12)10-6-5-9(14-10)7-8(2)3/h5-6H,2,4,7H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCJYFQAJQEALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Furan Substituted Alkenes

Strategies for Constructing the 2-Methyl-1-Propene Moiety Linked to the Furan (B31954) Core

The creation of the carbon-carbon double bond of the 2-methyl-1-propene group attached to the furan ring is a key synthetic challenge. Several established olefination and coupling strategies can be employed to achieve this transformation.

Olefination Reactions: Wittig and Related Approaches

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. biosynth.comacs.orgnih.gov This reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent.

To synthesize 3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene via the Wittig reaction, the logical precursors are ethyl 5-formyl-2-furoate (B1242000) and a phosphorus ylide derived from an isopropyl group.

Aldehyde Precursor: Ethyl 5-formyl-2-furoate is the required aldehyde. This compound serves as the electrophilic partner in the Wittig reaction. It is commercially available from various chemical suppliers.

Ylide Precursor (Phosphonium Salt): The corresponding phosphonium (B103445) salt required to generate the ylide is isopropyltriphenylphosphonium (B8661593) bromide. This salt is prepared by the reaction of triphenylphosphine (B44618) with 2-bromopropane.

Base: A strong base is required to deprotonate the phosphonium salt and form the reactive ylide. Common bases used for this purpose include n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium methoxide (B1231860) (NaOMe). biosynth.com

Table 1: Key Reagents for the Wittig Synthesis of this compound

ReagentStructureRole
Ethyl 5-formyl-2-furoateEthyl 5-formyl-2-furoate structureAldehyde
Isopropyltriphenylphosphonium bromideIsopropyltriphenylphosphonium bromide structureYlide Precursor
n-Butyllithiumn-Butyllithium structureBase

The mechanism of the Wittig reaction begins with the deprotonation of the isopropyltriphenylphosphonium bromide by a strong base to form the isopropylidene triphenylphosphorane ylide. This ylide then acts as a nucleophile, attacking the carbonyl carbon of ethyl 5-formyl-2-furoate. This initial nucleophilic addition leads to the formation of a zwitterionic intermediate called a betaine (B1666868). acs.org The betaine subsequently cyclizes to form a four-membered ring intermediate known as an oxaphosphetane. acs.orgorganic-chemistry.org The oxaphosphetane is unstable and spontaneously decomposes to yield the desired alkene, this compound, and triphenylphosphine oxide as a byproduct. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for the reaction. organic-chemistry.org

The stereochemistry of the resulting alkene in a Wittig reaction is influenced by the nature of the ylide. Ylides are generally classified as stabilized or unstabilized. biosynth.com

Unstabilized ylides , such as the isopropylidene triphenylphosphorane used in this synthesis (where the group attached to the ylidic carbon is an alkyl group), typically lead to the formation of (Z)-alkenes as the major product under salt-free conditions. biosynth.comwikipedia.org This is because the initial addition to the aldehyde is kinetically controlled and irreversible, leading to a syn-betaine which then forms the (Z)-alkene.

Stabilized ylides , which have an electron-withdrawing group attached to the ylidic carbon, generally favor the formation of (E)-alkenes. biosynth.com This is due to the reversibility of the initial addition, allowing for equilibration to the more thermodynamically stable anti-betaine.

In the case of synthesizing this compound, since the ylide is unstabilized, the reaction is expected to proceed under kinetic control. However, as the product is a terminal alkene with two identical methyl groups on one of the sp2 carbons, (E)/(Z) isomerism is not possible.

A related olefination method is the Horner-Wadsworth-Emmons (HWE) reaction , which employs phosphonate (B1237965) carbanions. nih.gov These reagents are generally more reactive than the corresponding phosphorus ylides and often favor the formation of (E)-alkenes. nih.govcommonorganicchemistry.com The byproduct of the HWE reaction is a water-soluble phosphate (B84403) ester, which is more easily removed from the reaction mixture than triphenylphosphine oxide. synarchive.com

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Reactions such as the Suzuki, Stille, and Negishi couplings could potentially be employed to construct the 2-methyl-1-propene moiety on the furan ring. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. nih.govcommonorganicchemistry.com

For the synthesis of this compound, this would involve a precursor such as ethyl 5-halo-2-furoate (where halo = Cl, Br, I) and a suitable organometallic reagent containing the 2-methyl-1-propene group.

Suzuki Coupling: This reaction would utilize a 2-methyl-1-propenylboronic acid or a corresponding boronate ester in the presence of a palladium catalyst and a base. commonorganicchemistry.com The Suzuki reaction is known for its mild reaction conditions and the low toxicity of the boron-containing byproducts.

Stille Coupling: This approach would involve the use of a 2-methyl-1-propenylstannane reagent. nih.gov While the Stille reaction is very versatile and tolerant of many functional groups, a significant drawback is the toxicity of the organotin compounds.

Negishi Coupling: The Negishi coupling employs an organozinc reagent, such as 2-methyl-1-propenylzinc chloride. biosynth.comacs.org Organozinc reagents are generally more reactive than their boron or tin counterparts.

Table 2: Potential Cross-Coupling Strategies

Reaction NameFuran PrecursorCoupling Partner
Suzuki CouplingEthyl 5-bromo-2-furoate2-Methyl-1-propenylboronic acid
Stille CouplingEthyl 5-iodo-2-furoateTributyl(2-methyl-1-propenyl)stannane
Negishi CouplingEthyl 5-chloro-2-furoate2-Methyl-1-propenylzinc chloride

Alkene Synthesis via Elimination Reactions

Elimination reactions, particularly the dehydration of alcohols, provide another route to the synthesis of alkenes. quora.combyjus.comlibretexts.org To form the 2-methyl-1-propene group attached to the furan ring, a tertiary alcohol precursor would be required.

The synthesis would start with the reaction of a Grignard reagent, such as methylmagnesium bromide, with ethyl 2-acetyl-5-furoate. This would produce the tertiary alcohol, 2-(5-ethoxycarbonyl-2-furanyl)propan-2-ol. Subsequent acid-catalyzed dehydration of this tertiary alcohol would lead to the formation of the desired alkene, this compound. quora.comlibretexts.org The dehydration of tertiary alcohols typically proceeds through an E1 mechanism involving the formation of a stable tertiary carbocation. byjus.com

Functional Group Introduction and Transformation on the Furan Ring

The synthesis of the key precursor, ethyl 5-formyl-2-furoate, requires the selective introduction of two different functional groups onto the furan ring. The furan ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution, primarily at the 2- and 5-positions.

The synthesis of ethyl 5-formyl-2-furoate can be envisioned as starting from the more readily available ethyl 2-furoate. The formyl group can then be introduced at the 5-position via an electrophilic formylation reaction. Several methods are available for the formylation of electron-rich aromatic rings:

Vilsmeier-Haack Reaction: This is a mild and efficient method for formylating electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.orgijpcbs.com The reaction uses a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). wikipedia.org The Vilsmeier reagent is a potent electrophile that reacts with the furan ring to introduce the formyl group.

Gattermann Reaction: The Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst. wikipedia.org A safer modification of this reaction employs zinc cyanide (Zn(CN)2) in place of HCN. wikipedia.org

Rieche Formylation: This method utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid such as titanium tetrachloride (TiCl4). commonorganicchemistry.comsynarchive.comcommonorganicchemistry.comwikipedia.org

Alternatively, one could start with furan and introduce the functional groups in a stepwise manner. A Friedel-Crafts acylation with ethyl chloroformate in the presence of a mild Lewis acid catalyst could potentially introduce the ethoxycarbonyl group to form ethyl 2-furoate. stackexchange.com However, furan is sensitive to strong Lewis acids, so milder conditions would be necessary. stackexchange.com Subsequent formylation at the 5-position would then yield the desired precursor.

Esterification and Ethoxycarbonyl Group Formation

The initial step in many synthetic routes towards the target molecule involves the formation of the ethoxycarbonyl group at the C2 position of the furan ring. This is typically achieved through the esterification of 2-furoic acid. 2-furoic acid, readily available from the oxidation of furfural (B47365) (a biomass-derived chemical), serves as a common starting material.

The Fischer-Speier esterification is a conventional and widely used method. This reaction involves treating 2-furoic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is driven to completion by removing the water formed during the reaction, often by azeotropic distillation.

Recent advancements have focused on greener and more efficient catalytic systems to produce ethyl 2-furoate. Heterogeneous catalysts, such as tungstophosphoric acid supported on zirconia (TPA/ZrO₂), have demonstrated high activity and reusability, making the process more environmentally benign. These solid acid catalysts facilitate the esterification under milder conditions and allow for easier product purification. The reaction conditions, including temperature, catalyst loading, and the molar ratio of alcohol to acid, are optimized to maximize the conversion and yield of the desired ester.

CatalystAlcoholTemperature (°C)Reaction Time (h)Conversion (%)
Sulfuric AcidEthanol788>95
p-Toluenesulfonic AcidEthanol7812~90
TPA/ZrO₂n-Butanol14024~98

Selective Functionalization of the Furan Core

With the ethoxycarbonyl group installed at the C2 position, the next critical step is the selective functionalization of the furan core, specifically at the C5 position, which is electronically activated by the oxygen heteroatom. For the synthesis of this compound, a common strategy is to introduce a formyl group (-CHO) at the C5 position.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocycles like furan. wikipedia.orgorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). ijpcbs.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the chloroiminium ion (the Vilsmeier reagent) attacks the electron-rich C5 position of ethyl 2-furoate. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde, ethyl 5-formyl-2-furoate. wikipedia.org The reaction is generally high-yielding and highly regioselective for the C5 position due to the directing effect of the furan oxygen.

Alternative methods for introducing functionality at the C5 position include Friedel-Crafts acylation or metal-catalyzed cross-coupling reactions. For instance, a 5-halo-2-furoate ester can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form a new carbon-carbon bond at the desired position. nih.gov

ReactionReagentsSubstrateProductTypical Yield (%)
Vilsmeier-Haack FormylationPOCl₃, DMFEthyl 2-furoateEthyl 5-formyl-2-furoate75-85
Friedel-Crafts AcylationAcyl chloride, Lewis AcidEthyl 2-furoateEthyl 5-acyl-2-furoateVariable
Palladium-catalyzed Heck CouplingAlkene, Pd catalyst, BaseEthyl 5-bromo-2-furoateEthyl 5-alkenyl-2-furoate60-90

Multi-Step Synthetic Sequences and Chemo-Selectivity Considerations

The construction of the final target molecule, this compound, requires a multi-step sequence where chemo-selectivity is a paramount concern. The chosen reactions must selectively target the desired functional group without affecting others, namely the ester group on the furan ring.

A common and effective strategy to form the 2-methyl-1-propene moiety from the previously synthesized ethyl 5-formyl-2-furoate is the Wittig reaction or its variant, the Horner-Wadsworth-Emmons (HWE) reaction.

Wittig Reaction : This reaction involves the use of a phosphorus ylide, such as isopropyltriphenylphosphonium bromide, which is first deprotonated with a strong base (e.g., n-butyllithium) to form the reactive ylide. The ylide then reacts with the aldehyde (ethyl 5-formyl-2-furoate) to form the alkene and triphenylphosphine oxide. A significant drawback of the Wittig reaction can be the difficulty in removing the triphenylphosphine oxide byproduct.

Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction is often preferred due to the formation of a water-soluble phosphate byproduct, which simplifies purification. wikipedia.orgalfa-chemistry.com In this case, a phosphonate ester, such as diethyl isopropylphosphonate, is deprotonated with a base like sodium hydride (NaH) to generate a stabilized phosphonate carbanion. alfa-chemistry.com This nucleophile then adds to the aldehyde. The subsequent elimination of the phosphate group yields the desired alkene. The HWE reaction typically shows high E-selectivity for the resulting alkene, although in the case of a terminal alkene like the target molecule, this is not a factor. wikipedia.orgnrochemistry.com

Chemo-selectivity is crucial in this step. The bases used to generate the ylide or the phosphonate carbanion must not react with the ethoxycarbonyl group. While strong bases like n-butyllithium could potentially attack the ester, the reaction conditions (low temperature) and the high reactivity of the ylide formation/reaction sequence generally prevent significant side reactions. Milder bases can also be employed in the HWE reaction, further enhancing its chemo-selectivity.

A plausible synthetic sequence is summarized as follows:

Esterification : 2-Furoic acid is converted to ethyl 2-furoate using ethanol and an acid catalyst.

Formylation : Ethyl 2-furoate undergoes Vilsmeier-Haack formylation to yield ethyl 5-formyl-2-furoate.

Olefination : Ethyl 5-formyl-2-furoate is reacted with the ylide generated from diethyl isopropylphosphonate and a base (HWE reaction) to produce the final product, this compound.

Emerging Methodologies in Furan Chemistry

The field of furan chemistry is continually evolving, with new methodologies offering more efficient and sustainable routes to complex furan derivatives. These emerging techniques could provide alternative pathways to synthesize furan-substituted alkenes.

Direct C-H Functionalization: Significant progress has been made in the transition-metal-catalyzed direct C-H functionalization of furan rings. nih.govbohrium.com This approach avoids the need for pre-functionalized starting materials (like halogenated furans), thus reducing the number of synthetic steps. Rhodium(III)-catalyzed C-H activation, for instance, has been used to couple furan derivatives with various partners. nih.gov Applying such a method could potentially allow for the direct introduction of an alkenyl group at the C5 position of ethyl 2-furoate, streamlining the synthesis.

One-Pot Syntheses: One-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, are highly desirable for improving efficiency and reducing waste. researchgate.net For example, a one-pot propargylation/cycloisomerization tandem process catalyzed by copper(II) triflate has been developed for the synthesis of substituted furans from 1,3-dicarbonyl compounds. alfa-chemistry.com While not directly applicable to the target molecule's specific substitution pattern, the principle of designing one-pot sequences is a key area of modern synthetic chemistry.

Decarboxylative Coupling: Another modern strategy involves the decarboxylative coupling of carboxylic acids. rsc.org This method uses a carboxylic acid as a surrogate for an organometallic reagent. In the context of furan synthesis, it could potentially be used to couple a furan carboxylic acid with an appropriate coupling partner to form a C-C bond, offering a novel disconnection approach. acs.org

These emerging methodologies highlight the ongoing efforts to develop more atom-economical and environmentally friendly synthetic routes. While classical methods remain robust and reliable for the synthesis of molecules like this compound, these new techniques hold promise for future applications in the synthesis of complex furan-containing compounds.

Chemical Reactivity and Transformations

Reactivity of the Furan (B31954) Aromatic System

The furan ring is an electron-rich aromatic heterocycle that is significantly more reactive towards electrophiles than benzene (B151609). pearson.comchemicalbook.com Its aromaticity is derived from the delocalization of six π-electrons, including one of the lone pairs from the oxygen atom. pearson.com This increased electron density makes the ring highly susceptible to electrophilic attack and also allows it to participate in cycloaddition reactions. chemicalbook.compearson.com The substituents on the furan ring in the target molecule—an activating alkyl group at the C2 position and a deactivating ethoxycarbonyl group at the C5 position—exert considerable influence on its reactivity and regioselectivity.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) in furan preferentially occurs at the C2 or C5 positions (the α-positions) because the carbocation intermediates formed by attack at these sites are more resonance-stabilized than the intermediate from attack at the C3 or C4 positions (the β-positions). pearson.comchemicalbook.comquora.com In 3-(5-ethoxycarbonyl-2-furanyl)-2-methyl-1-propene, both α-positions are already substituted.

The directing effects of the existing substituents will therefore determine the position of any further substitution on the available C3 and C4 positions.

The 2-(2-methyl-1-propene) group: This alkyl group is electron-donating and thus activating, directing incoming electrophiles to the C3 position.

The 5-ethoxycarbonyl group: This ester group is electron-withdrawing and deactivating, directing incoming electrophiles to the C3 position (meta to its own position).

Since both groups direct towards the C3 position, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to yield predominantly the 3-substituted product. However, the deactivating nature of the ethoxycarbonyl group means that harsher reaction conditions may be required compared to unsubstituted furan. youtube.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Type Reagents Predicted Major Product
Nitration HNO₃ / Ac₂O 3-(5-Ethoxycarbonyl-3-nitro-2-furanyl)-2-methyl-1-propene
Bromination Br₂ / dioxane 3-(3-Bromo-5-ethoxycarbonyl-2-furanyl)-2-methyl-1-propene
Acylation Ac₂O / SnCl₄ 3-(3-Acetyl-5-ethoxycarbonyl-2-furanyl)-2-methyl-1-propene

This table is predictive, based on established principles of electrophilic substitution on substituted furans.

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.com This reactivity is, however, often in competition with its aromatic character, and the resulting oxabicycloheptene adducts can sometimes undergo a retro-Diels-Alder reaction to restore the furan ring. rsc.org The success and rate of the reaction are highly dependent on the nature of the dienophile and the substituents on the furan ring. rsc.org

For this compound:

The electron-donating alkyl group at C2 enhances the Highest Occupied Molecular Orbital (HOMO) energy of the furan diene, generally increasing its reactivity toward electron-deficient dienophiles. rsc.org

The electron-withdrawing ethoxycarbonyl group at C5 lowers the HOMO energy, which can decrease the reactivity of the system. rsc.orgrsc.org

This push-pull substitution pattern complicates predictions, but reactions with highly reactive dienophiles, such as maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate (B1228247) (DMAD), are feasible, often requiring thermal or Lewis acid-catalyzed conditions. clockss.org The presence of different substituents at the 2- and 5-positions can also lead to issues of regioselectivity in the cycloaddition. mdpi.com

Ring Modification and Degradation Pathways

The furan ring is susceptible to modification and degradation under various conditions, particularly oxidative or strongly acidic environments. These reactions are synthetically useful for transforming the furan core into other functional structures. rsc.orgresearchgate.net

Oxidative Ring Opening: Treatment with oxidizing agents like ozone (O₃) or ruthenium trichloride/sodium periodate (B1199274) (RuCl₃/NaIO₄) can cleave the furan ring to yield dicarbonyl compounds. researchgate.net This method serves as a way to treat the furan moiety as a masked carboxylic acid precursor. researchgate.net

Acid-Catalyzed Ring Opening: In the presence of strong acids, the furan ring can undergo hydrolysis. For instance, furfuryl alcohols are known to undergo acid-catalyzed rearrangements (e.g., the Achmatowicz reaction), and other furans can be hydrolyzed to 1,4-dicarbonyl compounds. researchgate.netdntb.gov.ua

These degradation pathways highlight the sensitivity of the furan moiety, which must be considered when planning reactions involving other parts of the molecule.

Transformations Involving the Ethoxycarbonyl Group

The ethoxycarbonyl group (-COOEt) is a classic ester functionality, and its chemistry is dominated by nucleophilic acyl substitution. masterorganicchemistry.comyoutube.com This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group. libretexts.orglibretexts.org

Ester Hydrolysis and Derivatives Synthesis

One of the most fundamental transformations of the ethoxycarbonyl group is its hydrolysis to the corresponding carboxylic acid.

Saponification (Base-Catalyzed Hydrolysis): This is a highly effective and essentially irreversible process involving treatment with a strong base, such as sodium hydroxide (B78521) (NaOH), in an aqueous or alcoholic solution. masterorganicchemistry.com The initial product is the sodium salt of the carboxylic acid (sodium 5-(3-methylbut-2-en-2-yl)furan-2-carboxylate), which is then protonated in a separate acidic workup step to yield the free carboxylic acid.

Acid-Catalyzed Hydrolysis: The ester can also be hydrolyzed under acidic conditions (e.g., aqueous H₂SO₄), but this reaction is reversible and often requires prolonged heating to reach equilibrium. libretexts.org

Beyond hydrolysis, the ester can be converted into other carboxylic acid derivatives via aminolysis. Reaction with ammonia (B1221849) or primary/secondary amines yields the corresponding amides.

Nucleophilic Acyl Substitution Reactions

The ethoxycarbonyl group can react with a variety of strong nucleophiles to form new carbon-carbon or carbon-heteroatom bonds at the carbonyl carbon. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) are powerful nucleophiles that attack the ester. The reaction proceeds in two stages: the first equivalent of the nucleophile adds to form a ketone intermediate, which is highly reactive and immediately attacked by a second equivalent of the nucleophile. After an aqueous workup, the final product is a tertiary alcohol.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction also proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) acts as the nucleophile, first forming an aldehyde intermediate that is then rapidly reduced to the alcohol.

Table 2: Summary of Transformations of the Ethoxycarbonyl Group

Reaction Type Reagents Product Functional Group

This table outlines common nucleophilic acyl substitution reactions applicable to the title compound.

Reactions of the 2-Methyl-1-Propene Unsaturated Side Chain

The carbon-carbon double bond in the 2-methyl-1-propene moiety is the primary site for a variety of addition and transformation reactions. Its reactivity is influenced by the substitution pattern, which in this case includes a methyl group and a furan ring substituent on the double-bonded carbons.

Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich π-bond attacks an electrophile. libretexts.orglibretexts.org In the case of this compound, an unsymmetrical alkene, the regioselectivity of the addition is a key consideration. The reaction with a generic hydrogen halide (HX) proceeds via a two-step mechanism involving the formation of a carbocation intermediate. libretexts.orgpressbooks.pub

The addition of the proton (H⁺) can occur at either of the two carbons of the double bond. According to Markovnikov's rule, the hydrogen atom attaches to the carbon that already has more hydrogen atoms. chemguide.co.ukchemguide.co.uk This preference is explained by the relative stability of the resulting carbocation intermediate.

Path A (Markovnikov Addition): The proton adds to the terminal CH₂ carbon, forming a more stable tertiary carbocation. This intermediate is stabilized by the inductive effect of the methyl group and the adjacent furan-containing alkyl group.

Path B (Anti-Markovnikov Addition): The proton adds to the C-2 carbon (bearing the methyl group), leading to a less stable primary carbocation.

Therefore, the reaction is expected to proceed predominantly through Path A, yielding the Markovnikov product. pressbooks.pub The electron-donating nature of the furan ring can further stabilize the adjacent tertiary carbocation, reinforcing this regiochemical outcome.

Table 1: Predicted Products of Electrophilic Addition of HBr
ReactantReagentMajor ProductMinor ProductGoverning Principle
This compoundHBrEthyl 5-(2-bromo-2-methylpropyl)furan-2-carboxylateEthyl 5-(1-bromo-2-methylpropyl)furan-2-carboxylateMarkovnikov's Rule (Carbocation Stability)

Free radical reactions are initiated by species with unpaired electrons and typically proceed through a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgkhanacademy.org The 2-methyl-1-propene side chain can undergo free radical addition, for instance, with hydrogen bromide in the presence of peroxides (an anti-Markovnikov addition) or participate in polymerization.

In the presence of a radical initiator (like peroxides), HBr addition follows an anti-Markovnikov pathway. The bromine radical (Br•), being the initial attacking species, adds to the double bond to form the most stable radical intermediate.

Path A (Anti-Markovnikov): The Br• adds to the terminal CH₂ carbon, generating a more stable tertiary radical intermediate. This radical is then protonated by HBr.

Path B (Markovnikov): The Br• adds to the C-2 carbon, forming a less stable primary radical.

The stability of carbon radicals follows the same trend as carbocations (tertiary > secondary > primary). Thus, the reaction favors the formation of the tertiary radical, leading to the anti-Markovnikov product where the bromine atom is attached to the terminal carbon. youtube.com

Furthermore, the alkene functionality allows this molecule to act as a monomer in free-radical polymerization. The process would be initiated by a radical species, which adds to the double bond, creating a new radical that can then propagate by adding to another monomer unit. libretexts.org

Table 2: Comparison of Radical Intermediates in HBr Addition
Radical Addition SiteIntermediate FormedStabilityResulting Product Type
Terminal CH₂ CarbonTertiary RadicalMore StableAnti-Markovnikov
Internal C-2 CarbonPrimary RadicalLess StableMarkovnikov

Olefin metathesis is a powerful reaction in organic synthesis that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those containing ruthenium (Grubbs' catalysts) or molybdenum. masterorganicchemistry.comwikipedia.org The 2-methyl-1-propene side chain of the title compound is a suitable substrate for cross-metathesis reactions. nih.gov

In a cross-metathesis reaction, this compound would react with another olefin, leading to the formation of new alkene products by swapping the groups attached to the double bonds. masterorganicchemistry.com This methodology provides a direct route to synthesize more complex furan derivatives, which are valuable in medicinal chemistry and materials science. pnas.orgnih.gov The success and selectivity of the reaction depend on factors such as the catalyst used, the nature of the cross-partner, and the reaction conditions. nih.gov

For example, a cross-metathesis reaction with a generic terminal alkene (R-CH=CH₂) catalyzed by a Grubbs' catalyst could potentially yield a new substituted furan derivative, alongside other metathesis byproducts.

Interplay of Functional Group Reactivity within the Compound

The reactivity of this compound is not simply the sum of its individual functional groups but is profoundly influenced by their electronic interactions.

Ethoxycarbonyl Group's Influence : The ethoxycarbonyl group at the C-5 position of the furan ring is a strong electron-withdrawing group. Through its -I (inductive) and -M (mesomeric) effects, it decreases the electron density of the aromatic furan ring. This deactivation makes the furan ring less susceptible to electrophilic attack compared to unsubstituted furan. However, this effect has a more subtle influence on the remote alkene side chain, slightly reducing its nucleophilicity.

Furan Ring's Influence : The furan ring, despite being deactivated by the ester group, is still an electron-rich aromatic system. It can influence the reactions on the side chain in several ways:

Stabilization of Intermediates : The furan ring can participate in the stabilization of adjacent carbocations or radicals formed during addition reactions on the alkene. This electronic support favors the formation of intermediates where the positive charge or radical electron is on the carbon atom closer to the ring.

Steric Hindrance : The bulky furan-containing substituent may sterically hinder the approach of reagents to one face of the double bond, potentially influencing the stereochemistry of addition reactions.

Alkene Side Chain's Influence : The presence of the 2-methyl-1-propene side chain provides a reactive handle for modifying the molecule without directly altering the furan core. Transformations of the alkene, such as oxidation or hydroboration-oxidation, can introduce new functional groups (e.g., diols, alcohols) onto the side chain. These newly introduced groups could then participate in subsequent intramolecular reactions with the ethoxycarbonyl group (e.g., transesterification to form a lactone) or the furan ring, leading to complex polycyclic structures. Theoretical studies on similar furan derivatives show that side-chain structure significantly impacts reactivity, with addition reactions to the furan ring being a possibility under certain conditions. acs.org

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. A full structural assignment of 3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene would necessitate a combination of one-dimensional and two-dimensional NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different proton environments and their neighboring protons. The expected signals for this compound would include:

A triplet and a quartet in the upfield region, characteristic of the ethyl group (-OCH₂CH₃) of the ester.

Two singlets in the olefinic region, corresponding to the terminal =CH₂ protons of the propene group.

A singlet for the methyl group (-CH₃) attached to the double bond.

A singlet for the methylene (B1212753) bridge (-CH₂-) connecting the furan (B31954) ring and the propene unit.

Two doublets in the aromatic region, corresponding to the two protons on the furan ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. For this compound, distinct signals would be expected for each carbon, including the carbonyl carbon of the ester, the sp² carbons of the furan ring and the propene group, the sp³ carbons of the ethyl group, the methylene bridge, and the methyl group.

Hypothetical ¹H NMR Data Table

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.1d1HFuran H
~6.2d1HFuran H
~4.9s1H=CH₂
~4.8s1H=CH₂
~4.3q2H-OCH₂CH₃
~3.5s2H-CH₂-
~1.8s3H-CH₃
~1.3t3H-OCH₂CH₃

Hypothetical ¹³C NMR Data Table

Chemical Shift (ppm)Carbon Type
~160C=O
~158Furan C
~145Furan C
~142=C(CH₃)
~118Furan CH
~115=CH₂
~110Furan CH
~60-OCH₂
~35-CH₂-
~22-CH₃
~14-OCH₂CH₃

Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For instance, it would confirm the coupling between the -OCH₂- and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and hydrogen atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are separated by two or three bonds. It is a powerful tool for connecting different fragments of the molecule. For example, HMBC would show correlations from the methylene bridge protons to the carbons of the furan ring and the propene unit, thus confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, which is valuable for determining stereochemistry and conformation. For this molecule, NOESY could reveal through-space interactions between the protons of the methyl group and the methylene bridge.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming the molecular formula of C₁₁H₁₄O₃.

Hypothetical HRMS Data

IonCalculated m/zFound m/z
[M+H]⁺195.1016(experimental)
[M+Na]⁺217.0835(experimental)

Electron ionization mass spectrometry (EI-MS) would cause the molecule to fragment in a characteristic way. The analysis of these fragments helps to confirm the structure. Expected fragmentation patterns for this compound would include:

Loss of the ethoxy group (-OC₂H₅) from the ester.

Cleavage of the bond between the furan ring and the methylene bridge.

Fragmentation of the propene side chain.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It would be employed to assess the purity of the synthesized compound and to identify any volatile impurities. A pure sample of this compound would show a single major peak in the gas chromatogram, and the corresponding mass spectrum would match the expected fragmentation pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and is instrumental in identifying key functional groups. The expected IR absorption bands for the title compound are detailed below.

One of the most prominent features in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ethoxycarbonyl group. For α,β-unsaturated esters, this peak typically appears in the range of 1730-1715 cm⁻¹. orgchemboulder.com The conjugation with the furan ring is expected to shift the absorption to this region. Another key feature of the ester group is the C-O stretching vibrations , which are expected to produce two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.comblogspot.com

The furan ring itself gives rise to several characteristic bands. Vibrations associated with the C=C stretching within the aromatic ring are expected in the region of 1600-1500 cm⁻¹. The C-H stretching vibrations of the furan ring typically appear above 3000 cm⁻¹. Additionally, the C-O-C stretching of the furan ring will contribute to the complex fingerprint region. Studies on 2,5-disubstituted furans have helped in assigning these characteristic frequencies. rsc.org

The 2-methyl-1-propene group also presents distinct absorption peaks. The C=C stretching vibration of the alkene is expected in the range of 1680-1620 cm⁻¹. docbrown.info The C-H stretching vibrations associated with the =CH₂ group are anticipated at approximately 3095-3075 cm⁻¹, while the C-H stretching of the methyl group (CH₃) will appear around 2975-2860 cm⁻¹. docbrown.info Furthermore, out-of-plane C-H bending (wagging) of the terminal alkene is expected to produce a strong band in the 895-885 cm⁻¹ region. docbrown.info

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
EthoxycarbonylC=O Stretch (conjugated)1730 - 1715Strong
EthoxycarbonylC-O Stretch1300 - 1000Strong, multiple bands
Furan RingAromatic C=C Stretch~1600 - 1500Medium to Strong
Furan RingAromatic C-H Stretch>3000Medium
2-Methyl-1-propeneAlkenyl C-H Stretch3095 - 3075Medium
2-Methyl-1-propeneAlkyl C-H Stretch2975 - 2860Medium
2-Methyl-1-propeneC=C Stretch1680 - 1620Medium
2-Methyl-1-propene=CH₂ Out-of-plane Bend895 - 885Strong

Raman Spectroscopy serves as a complementary technique to IR spectroscopy. cardiff.ac.uk It is particularly effective for detecting vibrations of non-polar bonds and symmetric stretching modes. Therefore, the C=C bonds of the furan ring and the propene moiety are expected to show strong signals in the Raman spectrum.

The aromatic C=C stretching vibrations of the furan ring would be readily observable. Similarly, the C=C stretching of the 2-methyl-1-propene group would give a characteristic Raman band. While the carbonyl C=O stretch is also Raman active, it is typically weaker than in the IR spectrum. The various C-H stretching and bending vibrations will also be present, providing a comprehensive vibrational profile of the molecule. The symmetric vibrations of the molecule as a whole can lead to particularly strong Raman scattering. libretexts.org

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Furan RingAromatic C=C Stretch~1600 - 1500Strong
2-Methyl-1-propeneC=C Stretch1680 - 1620Strong
EthoxycarbonylC=O Stretch1730 - 1715Weak to Medium
All GroupsC-H Stretches3100 - 2800Medium to Strong

Elemental Analysis and Other Analytical Techniques

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For "this compound," with the chemical formula C₁₁H₁₄O₃, the theoretical elemental composition can be calculated based on its molecular weight.

The molecular formula indicates that the compound is composed of carbon (C), hydrogen (H), and oxygen (O). The expected mass percentages of these elements are crucial for verifying the purity and identity of a synthesized sample.

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Mass Percentage (%)
CarbonC12.01111132.12168.02%
HydrogenH1.0081414.1127.27%
OxygenO15.999347.99724.71%
Total 194.230 100.00%

Experimentally, these percentages are determined using combustion analysis. A weighed sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide and water) are collected and weighed. The amounts of carbon and hydrogen in the original sample are then calculated. The percentage of oxygen is typically determined by difference. A close correlation between the experimentally found percentages and the calculated theoretical values provides strong evidence for the compound's proposed molecular formula.

Other analytical techniques would be employed in conjunction with spectroscopic methods to fully characterize the compound. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be invaluable for assessing the purity of the compound and confirming its molecular weight. mdpi.com Mass spectrometry, in particular, would show a molecular ion peak corresponding to the molecular weight of the compound and would also provide a fragmentation pattern that could be used to further elucidate its structure.

Computational and Theoretical Chemistry Studies

Electronic Structure and Bonding Analysis

A thorough investigation into the electronic structure of 3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene would provide fundamental insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations would be a primary tool to investigate the ground state properties of the molecule. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), researchers could determine key parameters.

Hypothetical Data Table: DFT Calculated Ground State Properties

PropertyCalculated Value
Total Energy (Hartree)Data not available
Dipole Moment (Debye)Data not available
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
HOMO-LUMO Gap (eV)Data not available

Ab Initio Methods for High-Level Electronic Structure

To achieve higher accuracy, particularly for electronic properties, Ab Initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. These methods, while computationally more demanding, provide a more rigorous treatment of electron correlation.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

NBO analysis would offer a detailed picture of the bonding within this compound. It would allow for the quantification of hyperconjugative interactions, charge delocalization, and the hybridization of atomic orbitals.

Hypothetical Data Table: NBO Analysis of Key Interactions

Donor NBOAcceptor NBOE(2) (kcal/mol)
e.g., π(C=C) of propenee.g., π(C=C) of furan (B31954)Data not available
e.g., LP(O) of furane.g., σ(C-C)Data not available
e.g., LP(O) of carbonyle.g., π(C=O)*Data not available

Conformational Landscapes and Molecular Dynamics Simulations

The flexibility of the propene and ethoxycarbonyl substituents suggests a complex conformational landscape. Molecular dynamics (MD) simulations would be invaluable for exploring the accessible conformations and their relative energies over time. By simulating the molecule's behavior in different environments (e.g., in vacuo, in a solvent), a deeper understanding of its dynamic properties could be achieved. This would reveal the most stable conformers and the energy barriers between them.

Reaction Mechanism Elucidation and Reactivity Prediction

Understanding the reactivity of this compound is essential for predicting its chemical behavior.

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices

FMO theory would be applied to predict the molecule's reactivity towards electrophiles and nucleophiles. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactive sites.

Hypothetical Data Table: Global Reactivity Descriptors

DescriptorValue
Ionization Potential (I)Data not available
Electron Affinity (A)Data not available
Electronegativity (χ)Data not available
Chemical Hardness (η)Data not available
Global Electrophilicity Index (ω)Data not available

Prediction of Spectroscopic Parameters

There are no published studies on the computational prediction of spectroscopic parameters for this compound.

Specific computational predictions for the NMR chemical shifts of this compound have not been reported in the scientific literature.

Calculations for the vibrational frequencies and electronic absorption spectra of this compound are not found in the available research.

Synthesis and Chemical Exploration of Derivatives and Analogues

Modification of the Ethoxycarbonyl Group

The ethoxycarbonyl group at the 5-position of the furan (B31954) ring is a key functional handle for derivatization. It can be readily transformed into other functional groups such as carboxylic acids, amides, and ketones, or diversified by reaction with other alcohols.

Transformation to Carboxylic Acids, Amides, and Ketones

Carboxylic Acids: The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-(5-carboxy-2-furanyl)-2-methyl-1-propene, can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup.

Reaction Conditions for Hydrolysis:

Reagents: Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) in a water/ethanol (B145695) mixture.

Temperature: Reflux.

Workup: Acidification with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

Amides: The synthesis of amides from the ethoxycarbonyl group can be accomplished through a two-step process involving initial hydrolysis to the carboxylic acid, followed by coupling with an amine. Alternatively, direct amidation of the ester can be achieved by heating with an amine, although this often requires high temperatures and long reaction times. A more common laboratory-scale method involves the conversion of the carboxylic acid to a more reactive acyl chloride or the use of peptide coupling reagents.

General Procedure for Amidation (via acyl chloride):

Conversion of the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Reaction of the acyl chloride with a primary or secondary amine in the presence of a base (e.g., triethylamine (B128534) or pyridine) to yield the corresponding amide.

Amine ReactantProduct
Ammonia (B1221849)3-(5-carbamoyl-2-furanyl)-2-methyl-1-propene
Primary Amine (R-NH₂)N-alkyl-3-(5-carbamoyl-2-furanyl)-2-methyl-1-propene
Secondary Amine (R₂NH)N,N-dialkyl-3-(5-carbamoyl-2-furanyl)-2-methyl-1-propene

Ketones: The transformation of the ethoxycarbonyl group into a ketone can be achieved by reaction with an organometallic reagent, such as an organolithium or a Grignard reagent. To prevent the common side reaction of double addition leading to a tertiary alcohol, the reaction is typically carried out at low temperatures, and careful control of stoichiometry is required. adichemistry.commasterorganicchemistry.com A more controlled method involves the conversion of the carboxylic acid into a Weinreb amide, which then reacts with an organometallic reagent to afford the ketone in high yield.

Reaction with Grignard Reagents:

Reagent: Grignard reagent (R-MgX, where R is an alkyl or aryl group and X is a halogen). masterorganicchemistry.com

Conditions: Anhydrous ether or THF at low temperatures (e.g., -78 °C).

Note: This reaction often leads to the formation of a tertiary alcohol as the major product due to the high reactivity of the intermediate ketone. masterorganicchemistry.com

Derivatization with Other Ester Groups

Transesterification allows for the exchange of the ethoxy group with other alkoxy groups, leading to a variety of different esters. This reaction can be catalyzed by either an acid or a base. The choice of catalyst and reaction conditions depends on the desired alcohol to be introduced. To drive the equilibrium towards the product, the alcohol reactant is often used in large excess or the ethanol byproduct is removed during the reaction.

Alcohol ReactantCatalystProduct
MethanolAcid (e.g., H₂SO₄) or Base (e.g., NaOCH₃)3-(5-methoxycarbonyl-2-furanyl)-2-methyl-1-propene
IsopropanolAcid (e.g., H₂SO₄) or Base (e.g., NaOCH(CH₃)₂)3-(5-isopropoxycarbonyl-2-furanyl)-2-methyl-1-propene
Benzyl alcoholAcid (e.g., H₂SO₄) or Base (e.g., NaOCH₂Ph)3-(5-(benzyloxycarbonyl)-2-furanyl)-2-methyl-1-propene

Substituent Variation on the Furan Ring

The furan ring in 3-(5-ethoxycarbonyl-2-furanyl)-2-methyl-1-propene is susceptible to electrophilic substitution, and the existing substituents direct the position of new incoming groups. The ethoxycarbonyl group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack, while the alkyl group is weakly activating.

Halogenation and Other Electrophilic Substitutions

Halogenation: The furan ring can be halogenated at the available positions. Due to the presence of the ethoxycarbonyl group at the 5-position, electrophilic substitution is directed to the 3- and 4-positions. Bromination and chlorination are common halogenation reactions. Milder halogenating agents are often preferred to avoid polymerization or decomposition of the furan ring. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent. nih.gov

Typical Halogenation Conditions:

Bromination: N-Bromosuccinimide (NBS) in tetrahydrofuran (B95107) (THF) or carbon tetrachloride (CCl₄).

Chlorination: N-Chlorosuccinimide (NCS) in a suitable solvent.

Other Electrophilic Substitutions: Other electrophilic substitution reactions, such as nitration and sulfonation, are generally harsh and can lead to the degradation of the furan ring. However, under carefully controlled conditions with mild reagents, these transformations may be possible. Friedel-Crafts acylation, another important electrophilic substitution, can introduce an acyl group onto the furan ring, typically at the 4-position, using a Lewis acid catalyst. researchgate.netyoutube.comyoutube.comnih.gov

Electrophilic ReagentProduct (Major Isomer)
N-Bromosuccinimide (NBS)3-(4-bromo-5-ethoxycarbonyl-2-furanyl)-2-methyl-1-propene
N-Chlorosuccinimide (NCS)3-(4-chloro-5-ethoxycarbonyl-2-furanyl)-2-methyl-1-propene
Acyl chloride (RCOCl) / Lewis Acid (e.g., AlCl₃)3-(4-acyl-5-ethoxycarbonyl-2-furanyl)-2-methyl-1-propene

Alkyl and Aryl Group Introductions

The introduction of new alkyl and aryl substituents onto the furan ring can be achieved through modern cross-coupling reactions. These methods typically require the prior introduction of a halogen atom onto the furan ring, which then serves as a handle for the coupling reaction.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between a halide (or triflate) and an organoboron compound. researchgate.netlibretexts.orgorganic-chemistry.orgnih.gov For example, a bromo-substituted derivative of this compound can be coupled with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to introduce a new aryl or vinyl group. Similarly, the Heck reaction can be used to couple the halo-furan with an alkene. rsc.orgresearchgate.netorganic-chemistry.org

General Suzuki-Miyaura Coupling Conditions:

Substrates: A halo-derivative of the furan compound and an aryl/vinyl boronic acid or ester.

Catalyst: A palladium(0) complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

Base: An inorganic base like sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄).

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water.

Coupling PartnerReaction TypeProduct
Arylboronic acid (Ar-B(OH)₂)Suzuki-Miyaura3-(4-aryl-5-ethoxycarbonyl-2-furanyl)-2-methyl-1-propene
Alkene (R-CH=CH₂)Heck3-(4-alkenyl-5-ethoxycarbonyl-2-furanyl)-2-methyl-1-propene

Alterations to the 2-Methyl-1-Propene Side Chain

The 2-methyl-1-propene side chain offers a reactive site for a variety of transformations, including additions to the double bond.

Epoxidation: The double bond of the propene side chain can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgorganic-chemistry.orglibretexts.orglibretexts.orggoogle.com This reaction proceeds stereospecifically and provides a versatile epoxide intermediate that can be further functionalized.

Dihydroxylation: The alkene can be converted to a vicinal diol (a 1,2-diol) through dihydroxylation. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.commasterorganicchemistry.com Anti-dihydroxylation can be accomplished by epoxidation followed by acid-catalyzed ring-opening of the epoxide.

Oxidative Cleavage: The double bond can be cleaved oxidatively using ozone (O₃) in a process called ozonolysis. wikipedia.orgchemistrysteps.combyjus.commasterorganicchemistry.comyoutube.com The outcome of the reaction depends on the workup conditions. A reductive workup (e.g., with zinc and water or dimethyl sulfide) will yield aldehydes or ketones, while an oxidative workup (e.g., with hydrogen peroxide) will produce carboxylic acids.

ReactionReagentsProduct
Epoxidationm-CPBA3-(5-ethoxycarbonyl-2-furanyl)-2-methyl-2,3-epoxypropane
Syn-dihydroxylation1. OsO₄, NMO; 2. NaHSO₃/H₂O3-(5-ethoxycarbonyl-2-furanyl)-2-methylpropane-1,2-diol
Ozonolysis (reductive workup)1. O₃; 2. Zn/H₂O or (CH₃)₂S(5-ethoxycarbonyl-2-furanyl)acetone and formaldehyde
Ozonolysis (oxidative workup)1. O₃; 2. H₂O₂(5-ethoxycarbonyl-2-furanyl)acetic acid and carbon dioxide

Saturation of the Alkene Linkage

The conversion of the 2-methyl-1-propene side chain to a saturated isobutyl group is a fundamental transformation that alters the electronic and physical properties of the molecule. This is typically achieved through catalytic hydrogenation. In this process, hydrogen gas (H₂) is added across the double bond in the presence of a metal catalyst. libretexts.org

The hydrogenation of an alkene is a thermodynamically favorable, exothermic reaction that results in a more stable, saturated alkane. libretexts.org However, the reaction requires a catalyst to proceed at a practical rate. Common heterogeneous catalysts for this transformation include palladium, platinum, and nickel. libretexts.org The choice of catalyst and reaction conditions (temperature, pressure) can be critical, especially to avoid reduction of the furan ring or the ester group. For instance, while many catalysts are effective for alkene hydrogenation, harsher conditions could lead to the hydrogenation of the furan ring itself. rwth-aachen.demdpi.com

The selective hydrogenation of the alkene in furan derivatives is crucial for creating saturated side chains without altering the core structure. Studies on the hydrogenation of various furanic compounds show that selectivity can be controlled by catalyst choice and reaction temperature. rwth-aachen.de For the target molecule, mild conditions would be paramount.

Table 1: Representative Catalytic Systems for Alkene Hydrogenation This table presents common catalysts used for the hydrogenation of carbon-carbon double bonds.

CatalystTypical SupportCommon ConditionsSelectivity Notes
Palladium (Pd)Carbon (Pd/C)Room temp, 1-4 atm H₂Highly active; can sometimes catalyze furan ring reduction under harsher conditions.
Platinum (Pt)Platinum(IV) oxide (PtO₂, Adams' catalyst)Room temp, low pressure H₂Very effective; may also reduce aromatic systems under forcing conditions.
Nickel (Ni)Raney Nickel (Ra-Ni)Elevated temp and pressureCost-effective; often requires more vigorous conditions than Pd or Pt.
Rhodium (Rh)Alumina (Rh/Al₂O₃)Mild conditionsCan offer high selectivity for alkene hydrogenation in polyfunctional molecules.

Isomerization and Stereochemical Control

The terminal double bond of the 2-methyl-1-propene group can be isomerized to an internal position, yielding structural isomers such as ethyl 5-(2-methylprop-1-en-1-yl)furan-2-carboxylate. This process can be catalyzed by transition metals, acids, or bases. rsc.org Transition metal complexes, particularly those of rhodium, ruthenium, iridium, and palladium, are known to be highly efficient catalysts for the isomerization of allylic systems. rsc.orgnih.gov

The mechanism often involves the formation of metal-hydride species or π-allyl complexes, which facilitate the migration of the double bond. nih.gov Controlling the stereochemistry of the newly formed double bond (E/Z isomerism) is a significant challenge in these reactions. The choice of catalyst, ligands, and reaction conditions can influence the stereochemical outcome.

For instance, palladium-catalyzed reactions have been used in tandem for allylic isomerization and subsequent cycloadditions. nih.gov Similarly, silver (I) has been shown to catalyze the isomerization of certain allylic alcohols into furans. acs.org While the substrate is not an alcohol, these studies highlight the potential for metal-catalyzed rearrangements of allylic systems attached to a furan ring. The goal would be to achieve high conversion to the desired internal alkene and high selectivity for a single stereoisomer.

Introduction of Additional Functionalities to the Alkene or Alkyl Chain

The alkene and the resulting alkyl chain are prime sites for introducing new functional groups, which can significantly alter the molecule's properties and potential applications. pressbooks.pub A wide array of classic and modern organic reactions can be employed for this purpose.

The alkene double bond can undergo various addition reactions:

Hydrohalogenation: Addition of H-X (X = Cl, Br, I) to yield a haloalkane.

Hydration: Addition of water, typically under acidic catalysis, to produce an alcohol.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) to form an epoxide, a versatile intermediate for further reactions.

Dihydroxylation: Conversion to a diol using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).

Hydroamidation: Direct addition of an amide group across the double bond, which can be achieved using methods like nickel-catalyzed hydroamidation of unactivated alkenes. acs.org

Once the side chain is saturated, functionalization can be achieved through C-H activation/functionalization reactions, a modern synthetic tool that allows for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds. nih.gov This approach can introduce functionalities at specific positions on the isobutyl chain, although controlling regioselectivity can be challenging.

Table 2: Potential Functionalization Reactions of the Alkyl/Alkene Side Chain This table outlines examples of reactions to introduce new functional groups onto the side chain of the title compound.

Reaction TypeReagent(s)Functional Group IntroducedTarget Moiety
Epoxidationm-CPBAEpoxideAlkene
Syn-DihydroxylationOsO₄, NMODiolAlkene
Anti-Markovnikov HydrobrominationHBr, PeroxidesBromide (-Br)Alkene
HydroamidationDioxazolone, Ni-catalystAmideAlkene
Free-Radical HalogenationNBS, lightBromide (-Br)Saturated Alkyl Chain

Synthesis of Structural Isomers and Homologues

The synthesis of structural isomers and homologues of this compound is essential for structure-activity relationship studies and for fine-tuning material properties. Structural isomers could involve repositioning the substituents on the furan ring or altering the branching of the side chain. Homologues would involve systematically varying the length of the alkyl chain or the nature of the ester group.

Numerous methods exist for the synthesis of substituted furans. organic-chemistry.org A common strategy is the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. pharmaguideline.com To create isomers, one could start with appropriately substituted 1,4-dicarbonyl precursors. For example, to move the alkyl side chain to the 3-position of the furan ring, a different dicarbonyl starting material would be required. Tandem reactions, such as olefin cross-metathesis followed by acid-catalyzed isomerization, can also provide a flexible route to variously substituted furans. pnas.org

The synthesis of homologues can be achieved by modifying the starting materials.

Ester Homologues: Using different alcohols (e.g., methanol, propanol) during the esterification step would yield methyl or propyl esters instead of the ethyl ester.

Alkyl Chain Homologues: Starting with different allylic precursors would allow for the synthesis of homologues with shorter or longer side chains (e.g., an allyl group or a 2-methyl-1-butenyl group).

Design and Synthesis of Oligomeric or Polymeric Precursors

The molecular structure of this compound contains several handles that can be exploited for the synthesis of oligomers and polymers. Furan-based polymers are of significant interest as they can often be derived from renewable biomass resources. core.ac.ukresearchgate.net

The primary routes to polymerization for this molecule and its derivatives involve the ester group, the alkene, and the furan ring itself.

Polyesters via the Ester Group: The ethoxycarbonyl group can be hydrolyzed to a carboxylic acid. This resulting furan-2-carboxylic acid derivative can then act as a monomer in polycondensation reactions. For example, polymerization with a diol would produce furan-containing polyesters. nih.gov The synthesis of polyesters based on 2,5-furandicarboxylic acid (FDCA) is a well-established field, and similar principles would apply here. ncsu.edumdpi.com If the molecule is first reduced at the ester position to a primary alcohol, it can also be used as a diol monomer in conjunction with a diacid.

Polymers via the Alkene Group: The terminal alkene is a suitable functional group for chain-growth polymerization. Acyclic Diene Metathesis (ADMET) polymerization is a powerful technique for creating polymers from monomers containing two or more terminal double bonds. nih.gov A derivative of the title compound, functionalized to have a second alkene group, could serve as a monomer for ADMET polymerization. nih.gov

Oligomers and Polymers via the Furan Ring: The furan ring can act as a diene in Diels-Alder reactions. This reactivity can be harnessed to create thermally reversible polymers. core.ac.uk Additionally, oligofurans, which are short chains of linked furan rings, can be synthesized through various coupling reactions and may serve as precursors to conjugated materials. rsc.orgresearchgate.net

Table 3: Potential Monomer Derivatives and Polymerization Methods This table summarizes how the title compound could be modified to act as a monomer for various polymerization techniques.

Monomer DerivativeModification RequiredPolymerization MethodResulting Polymer Type
Furan-2-carboxylic acid derivativeHydrolysis of esterPolycondensation (with a diol)Polyester
Furan-2-methanol derivativeReduction of esterPolycondensation (with a diacid)Polyester
Furan diene derivativeIntroduction of a second alkene groupAcyclic Diene Metathesis (ADMET)Polyolefin
Furan diacid or diolFunctionalization of both 2 and 5 positionsStep-Growth PolymerizationPolyester or Polyamide

The enzymatic polymerization of furan-based monomers is also an emerging field, offering a green alternative to traditional catalysis for producing polyesters and copolyesters under mild conditions. rsc.orgacs.org These advanced synthetic strategies open the door to creating a wide variety of novel furan-based materials with tailored properties.

Advanced Applications in Chemical Science and Technology Excluding Medical

Building Blocks in Fine Chemical Synthesis

The furan (B31954) nucleus is a cornerstone in organic synthesis, valued for its reactivity and ability to be transformed into a variety of other molecular scaffolds. acs.orgresearchgate.net The title compound, with its specific substitution pattern, offers multiple reactive sites for elaboration into more complex molecules.

Precursors for Complex Heterocyclic Systems

Furan derivatives are renowned for their role as dienes in Diels-Alder reactions, providing a powerful tool for the construction of six-membered rings and bicyclic systems. acs.orgalgoreducation.com The electron-donating nature of the oxygen atom in the furan ring facilitates its participation in cycloaddition reactions. Although the ethoxycarbonyl group at the 5-position is electron-withdrawing, studies have shown that even such "electron-poor" furans can undergo Diels-Alder reactions, particularly with reactive dienophiles. nih.govrsc.org

The reaction of 3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene with various dienophiles could lead to the formation of oxabicyclo[2.2.1]heptene derivatives. These adducts are valuable intermediates that can be further transformed into a range of complex carbocyclic and heterocyclic systems. For example, subsequent ring-opening and rearrangement reactions can yield highly functionalized cyclohexanes, benzenoids, and other heterocyclic structures. acs.org

DienophilePotential Product ClassSignificance
MaleimidesSubstituted phthalimidesBuilding blocks for polymers and biologically active molecules.
AcetylenedicarboxylatesSubstituted aromaticsAccess to polysubstituted benzene (B151609) derivatives.
AcrylatesFunctionalized cyclohexenesIntermediates for natural product synthesis.

Scaffolds for Materials Design

The rigid furan ring, combined with the flexible propene side chain, makes this compound an interesting candidate for the design of novel materials. Furan-containing molecules are utilized in the development of new polymers and functional materials due to their unique electronic and structural properties. digitellinc.comresearchgate.net The ability of the furan ring to participate in reversible Diels-Alder reactions has been exploited in the creation of self-healing polymers and thermally responsive materials. rsc.org

The title compound could be incorporated into larger molecular architectures, where the furan moiety acts as a rigid linker or a dynamic covalent bond-forming unit. The ester and alkene functionalities provide handles for further chemical modifications, allowing for the tuning of material properties such as solubility, thermal stability, and mechanical strength.

Potential in Polymer Chemistry (as Monomers for Polymerization)

Furan-based polymers are gaining increasing attention as sustainable alternatives to petroleum-derived plastics. researchgate.netacs.org The compound this compound possesses a terminal alkene group, which makes it a potential monomer for addition polymerization. The methyl substituent on the double bond may influence the polymerization behavior, potentially leading to polymers with specific tacticities and properties.

Furthermore, the furan ring itself can be involved in polymerization reactions. For instance, furan derivatives can be used to produce thermosetting resins, often in combination with aldehydes or other cross-linking agents. wikipedia.org Furan-based polyesters and polyamides are also being actively researched, with monomers derived from renewable resources like furfural (B47365) and 5-hydroxymethylfurfural. researchgate.netnih.gov The title compound could potentially be used as a comonomer in the synthesis of such polymers, imparting specific properties due to its unique side chain.

A significant area of interest is the use of furan-maleimide Diels-Alder chemistry to create reversible polymer networks. rsc.org Monomers containing furan groups can be polymerized with bismaleimides to form cross-linked polymers that can be de-polymerized upon heating, allowing for recycling and self-healing applications.

Polymerization MethodPotential Polymer TypeKey Features
Addition Polymerization (via propene group)Polyolefin with furan pendantsFunctionalized polymer with tunable properties.
Polycondensation (with suitable comonomers)Furan-containing polyesters or polyamidesBio-based polymers with potential for improved thermal and mechanical properties.
Diels-Alder Polymerization (with bismaleimides)Thermally reversible network polymerSelf-healing and recyclable materials.

Applications in Agrochemical Research (e.g., as Synthetic Intermediates)

Furan derivatives are prevalent in a variety of biologically active compounds, including those used in agriculture. algoreducation.comstudysmarter.co.ukijsrst.com They serve as important intermediates in the synthesis of pesticides, herbicides, and fungicides. The specific combination of a furan ring, an ester, and an alkene in this compound provides a versatile scaffold for the synthesis of novel agrochemicals. The various functional groups can be independently modified to optimize biological activity and other properties such as environmental persistence and toxicity. For instance, the ester group can be hydrolyzed and converted into other functional groups, while the double bond can undergo a variety of addition reactions.

Role in Ligand Design for Catalysis

The oxygen atom in the furan ring can act as a coordinating atom for metal centers, making furan derivatives suitable as ligands in catalysis. sc.edu The design of ligands is crucial for controlling the activity and selectivity of transition metal catalysts. rsc.org The title compound offers multiple potential coordination sites: the furan oxygen, the ester carbonyl oxygen, and the pi-system of the double bond.

By incorporating this molecule into a larger ligand framework, it may be possible to create catalysts for a variety of organic transformations. The electronic properties of the furan ring, modulated by the ethoxycarbonyl group, could influence the catalytic activity of the metal center. Research has shown that furan-based ligands can be employed in transition metal cluster complexes, highlighting their potential in catalysis. sc.edu

Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry involves the study of non-covalent interactions and their use in the construction of large, well-defined molecular assemblies. Aromatic rings, such as furan, can participate in pi-stacking interactions, which are important driving forces for self-assembly. rsc.orgbris.ac.uk The presence of the ester group in this compound also allows for the formation of hydrogen bonds, which can further direct the assembly process.

The interplay of these non-covalent interactions could lead to the formation of interesting supramolecular structures, such as liquid crystals or molecular gels. The study of how molecules like the title compound self-assemble can provide insights into the fundamental principles of molecular recognition and lead to the development of new functional materials.

Future Perspectives and Research Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

A primary challenge in the study of novel compounds is the development of efficient and sustainable methods for their synthesis. For 3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene, future research will likely focus on palladium-catalyzed cross-coupling reactions, which are highly effective for creating carbon-carbon bonds with furan (B31954) rings. mdpi.comresearchgate.net Methodologies such as the Heck reaction could be explored, coupling a suitable 2-substituted-5-ethoxycarbonylfuran with a propene derivative. mdpi.comnih.govmdpi.com The optimization of such reactions would involve screening various palladium catalysts, ligands, and reaction conditions to maximize yield and minimize waste, aligning with the principles of green chemistry.

Synthetic ApproachCatalyst/ReagentsPotential AdvantagesResearch Challenges
Heck ReactionPd Catalyst (e.g., Pd(OAc)₂), Ligands (e.g., phosphines)High functional group tolerance, well-established methodology. mdpi.comresearchgate.netControl of regioselectivity, potential for side reactions.
Suzuki CouplingPd Catalyst, Organoboron reagentMild reaction conditions, commercial availability of reagents. mdpi.comSynthesis of the required organoboron partner.
Stille CouplingPd Catalyst, Organotin reagentInsensitivity to moisture.Toxicity of organotin compounds.
Negishi CouplingPd or Ni Catalyst, Organozinc reagentHigh reactivity and selectivity.Sensitivity of organozinc reagents to air and moisture.

The development of one-pot syntheses or tandem reactions that construct the furan ring and the propene side chain in a single operational sequence would represent a significant advancement in efficiency.

Comprehensive Elucidation of Complex Reaction Mechanisms

A deep understanding of the mechanisms governing the synthesis and subsequent reactions of this compound is crucial for controlling reaction outcomes and designing new transformations. For palladium-catalyzed syntheses, the precise mechanism, including the oxidative addition, migratory insertion, and reductive elimination steps, would need to be investigated. researchgate.net Kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates are experimental approaches that can provide valuable mechanistic insights. acs.org

Computational chemistry, particularly Density Functional Theory (DFT) calculations, will be an indispensable tool for mapping out the reaction pathways and understanding the energetics of transition states and intermediates. acs.orgnih.govacs.org Such studies can help to explain observed selectivities and guide the optimization of reaction conditions. researchgate.netbohrium.com The synergy between experimental and computational approaches will be key to unraveling the complex reaction mechanisms. mdpi.commdpi.com

Exploration of Novel Chemical Transformations and Reactivity

The unique combination of a furan ring and a propene moiety in this compound opens the door to a wide range of potential chemical transformations. The furan ring is known to undergo electrophilic substitution, with a preference for the C5 position if unsubstituted, but the existing ethoxycarbonyl group at C5 will direct electrophiles to other positions of the furan ring. pearson.comchemicalbook.com The reactivity of the furan nucleus in this specific substitution pattern towards various electrophiles remains to be systematically explored.

Furthermore, the furan ring can participate in ring-opening reactions, providing access to linear dicarbonyl compounds and other functionalized structures. rsc.orgthieme-connect.comnih.gov The presence of the propene substituent could influence the conditions required for and the outcome of such transformations. The alkene bond in the propene side chain is also a site for numerous chemical modifications, including hydrogenation, oxidation, and addition reactions.

Potential TransformationReagents/ConditionsExpected Outcome
Electrophilic Aromatic SubstitutionElectrophiles (e.g., NBS, Ac₂O)Substituted furan derivatives. pearson.com
Ring-Opening ReactionsAcids, Oxidizing agentsLinear dicarbonyl compounds. rsc.orgnih.gov
Alkene MetathesisGrubbs or Schrock catalystDimerization or reaction with other alkenes.
Oxidation of AlkeneOxidizing agents (e.g., OsO₄, O₃)Diols, aldehydes, or carboxylic acids.

Rational Design of Derivatives for Enhanced Targeted Applications

Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. ijabbr.comorientjchem.orgsemanticscholar.org The rational design of derivatives of this compound could lead to the discovery of new therapeutic agents. nih.govnih.govresearchgate.net Structure-activity relationship (SAR) studies will be essential in this endeavor. iiarjournals.orgnih.gov By systematically modifying the substituents on the furan ring and the propene side chain, it may be possible to optimize the biological activity and pharmacokinetic properties of these compounds. nih.gov

For instance, the ethoxycarbonyl group could be converted into other functional groups such as amides or carboxylic acids to modulate solubility and hydrogen bonding capabilities. Modifications to the propene unit could influence the molecule's shape and steric profile, which are critical for receptor binding.

Integration of Experimental and Computational Approaches

The future of chemical research lies in the seamless integration of experimental and computational methods. mdpi.commdpi.comacs.orgias.ac.in For this compound, this integrated approach will be vital for accelerating discovery and deepening understanding. Computational modeling can be used to predict the outcomes of reactions, screen for potential catalysts, and design derivatives with desired properties. nwo.nl These theoretical predictions can then be validated through targeted experiments, creating a powerful feedback loop that drives research forward.

This synergy is particularly valuable for elucidating complex reaction mechanisms, where experimental data alone may not be sufficient to distinguish between different possible pathways. researchgate.net By combining techniques like NMR spectroscopy and mass spectrometry with DFT calculations, a much more detailed and accurate picture of the reaction landscape can be obtained.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : The ethoxycarbonyl group (δ ~4.3 ppm for CH₂, δ ~1.3 ppm for CH₃) and furanyl protons (δ ~6.5–7.5 ppm) distinguish regioisomers. Coupling constants (J) confirm double-bond geometry (e.g., E vs. Z isomers) .
  • IR : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and furan rings (C-O-C, ~1250 cm⁻¹) validate functional groups .
  • HRMS : Exact mass analysis (e.g., m/z 208.12 for C₁₂H₁₆O₃) confirms molecular formula .
    Methodological Insight : Combine 2D NMR (COSY, HSQC) to assign overlapping signals in complex mixtures .

What are the stability considerations for this compound under varying storage conditions?

Basic Research Question

  • Light sensitivity : UV exposure degrades the furanyl ring; store in amber vials .
  • Temperature : Decomposition above 40°C; long-term storage at –20°C recommended .
  • Moisture : Hydrolysis of the ethoxycarbonyl group occurs in aqueous media; use anhydrous solvents .
    Methodological Insight : Accelerated stability studies (ICH guidelines) predict shelf life under stress conditions (e.g., 75% humidity, 40°C) .

How can reaction pathways be optimized for scale-up synthesis while minimizing byproducts?

Advanced Research Question

  • Byproduct analysis : Use LC-MS or GC-MS to identify impurities (e.g., dimerization products or oxidized furans) .
  • Catalyst screening : Transition-metal catalysts (Pd/Cu) improve coupling efficiency in cross-reactions .
  • Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions .
    Methodological Insight : Apply kinetic modeling (e.g., Arrhenius plots) to identify rate-limiting steps .

What computational methods are effective in predicting the reactivity of this compound in novel reactions?

Advanced Research Question

  • DFT calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Model interactions with biological targets (e.g., enzymes) for drug discovery .
  • MD simulations : Assess solvent effects on conformational stability .
    Methodological Insight : Validate computational results with experimental data (e.g., Hammett plots for substituent effects) .

How do structural modifications (e.g., substituent variation on the furanyl ring) affect the compound’s electronic properties?

Advanced Research Question

  • Electron-withdrawing groups (e.g., –NO₂): Increase electrophilicity of the furan ring, enhancing reactivity in Diels-Alder reactions .
  • Steric effects : Bulky substituents (e.g., –CF₃) reduce regioselectivity in cross-coupling reactions .
    Methodological Insight : Use Hammett σ constants to correlate substituent effects with reaction rates .

What strategies address discrepancies in reported bioactivity data for this compound?

Advanced Research Question

  • Assay standardization : Control variables (e.g., cell lines, solvent concentration) to reduce inter-lab variability .
  • Metabolite profiling : Identify active vs. inactive metabolites using LC-MS/MS .
  • Dose-response curves : Use nonlinear regression to distinguish true activity from artifacts .
    Methodological Insight : Apply orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .

How can researchers navigate sourcing challenges for discontinued compounds like this compound?

Advanced Research Question

  • Custom synthesis : Collaborate with specialized labs for small-batch production .
  • Analogs : Substitute with structurally similar compounds (e.g., thienyl analogs) for preliminary studies .
    Methodological Insight : Verify purity (>95%) via orthogonal methods (HPLC, NMR) when sourcing from alternative suppliers .

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3-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-propene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.